![molecular formula C15H20O3 B14307327 Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione CAS No. 117221-94-0](/img/structure/B14307327.png)
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[515~8~2~6~]pentadecane-3,7,11-trione is a complex organic compound characterized by its unique spiro structure, which consists of multiple rings connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione typically involves multi-step organic reactions. One common method includes the condensation of keto acids with paraformaldehyde under acidic conditions. For example, the reaction of levulinic acid with paraformaldehyde in the presence of sulfuric acid or Amberlyst-H+ catalyst at 80°C can yield a dispiro bis-lactone ring system .
Industrial Production Methods
Industrial production of such complex spiro compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro chemistry.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its stable spiro structure.
Mecanismo De Acción
The mechanism by which Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione exerts its effects involves its interaction with molecular targets and pathways. Its spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dispiro[4.2.5.2]pentadecane-6,10,14-trien: This compound has a similar spiro structure but with different ring sizes and positions.
Dispiro[4.1.5.2]tetradecane: Another spiro compound with a different arrangement of rings.
Uniqueness
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione is unique due to its specific ring structure and the positions of its functional groups.
Propiedades
Número CAS |
117221-94-0 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
dispiro[5.1.58.26]pentadecane-3,7,11-trione |
InChI |
InChI=1S/C15H20O3/c16-11-1-5-14(6-2-11)9-10-15(13(14)18)7-3-12(17)4-8-15/h1-10H2 |
Clave InChI |
VAHQPKBSIILJDD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=O)CCC3(C2=O)CCC(=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
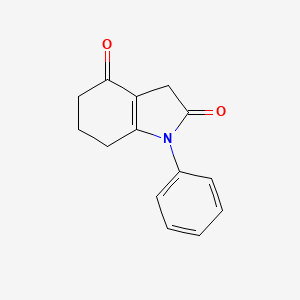

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
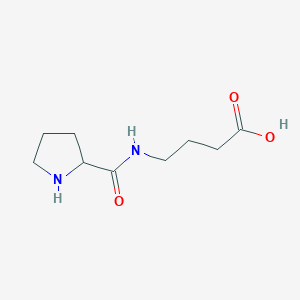
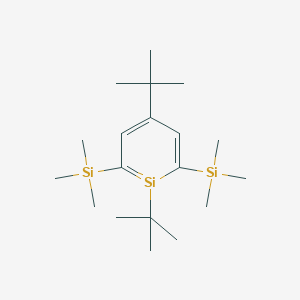
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
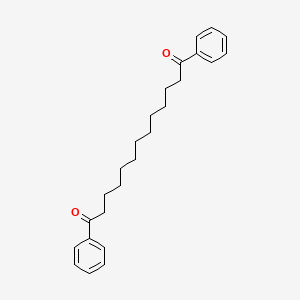
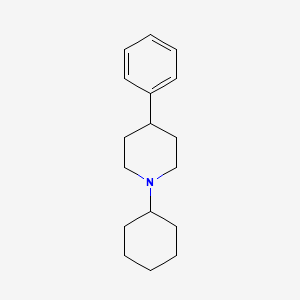
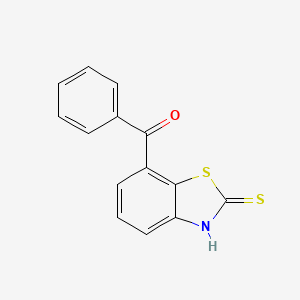
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

